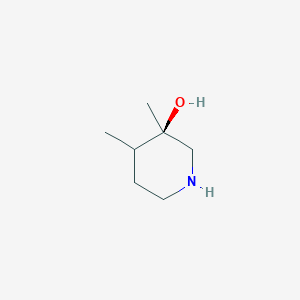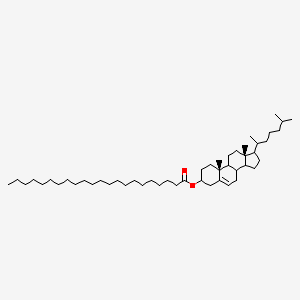
Cholesteryl docosanoate;Cholesterol behenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Cholesteryl behenate can be synthesized through the ester interchange method, starting with cholesteryl acetate and the methyl esters of behenic acid, using sodium ethylate as a catalyst . Another method involves the condensation of cholesterol with behenic acid using thionyl chloride as a catalyst .
Industrial Production Methods
Industrial production methods for cholesteryl behenate typically involve the esterification of cholesterol with behenic acid under controlled conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
Cholesteryl behenate undergoes various chemical reactions, including:
Hydrolysis: The enzyme acid cholesteryl ester hydrolase hydrolyzes cholesteryl behenate to release cholesterol and behenic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis reactions.
Major Products Formed
Oxidation: Oxidized cholesterol esters.
Hydrolysis: Cholesterol and behenic acid.
科学研究应用
Cholesteryl behenate has various scientific research applications, including:
作用机制
Cholesteryl behenate exerts its effects through its role as a cholesterol ester. It is associated with the neutral core of low-density lipoprotein and is hydrolyzed by the enzyme acid cholesteryl ester hydrolase to release cholesterol . This process is crucial for maintaining cholesterol homeostasis and preventing the formation of atherosclerotic lesions .
相似化合物的比较
Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl arachidonate
Uniqueness
Cholesteryl behenate is unique due to its long-chain saturated fatty acid (behenic acid) component, which distinguishes it from other cholesterol esters that contain unsaturated fatty acids . This unique structure influences its physical and chemical properties, as well as its biological activities .
属性
分子式 |
C49H88O2 |
|---|---|
分子量 |
709.2 g/mol |
IUPAC 名称 |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate |
InChI |
InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40?,42?,43?,44?,45?,46?,48-,49+/m0/s1 |
InChI 键 |
WBOQXYUYHINMOC-TWFXKAKSSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


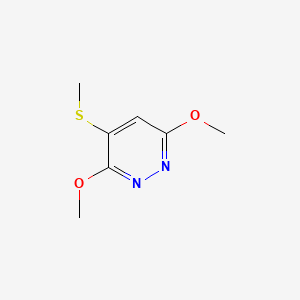

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)
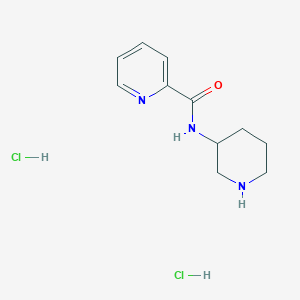
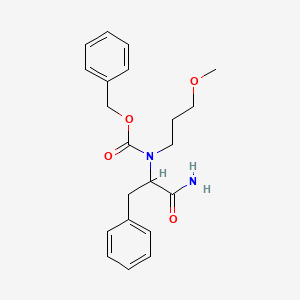
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
![N-[2-[4-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide](/img/structure/B14778874.png)

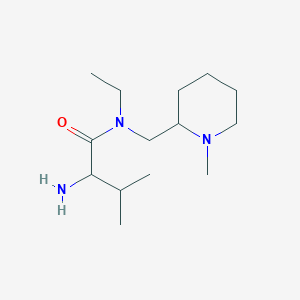
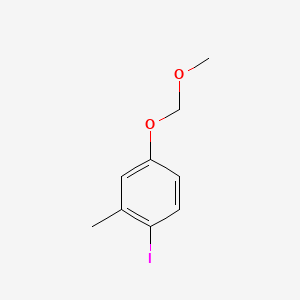
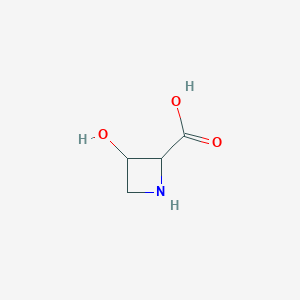
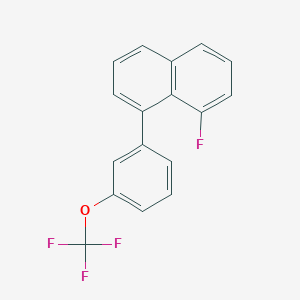
![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
